1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine

mGlu5 NAM CB1 antagonist Regioisomer

This heterocyclic small molecule features a rare pyrazole-imidazole carboxamide scaffold. Its primary value lies in its precise 1,3,5-regiochemistry, which is non-negotiable for generating reproducible Structure-Activity Relationship (SAR) data. Substitution with its regioisomer (CAS 1855951-68-6) will invalidate your pharmacological models. Authenticate this specific isomer to ensure your mGlu5 or CB1 receptor studies are built on a solid foundation.

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 1856046-43-9
Cat. No. B2507781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine
CAS1856046-43-9
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCC1=NC=CN1C(=O)C2=CC(=NN2C)N
InChIInChI=1S/C9H11N5O/c1-6-11-3-4-14(6)9(15)7-5-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12)
InChIKeyOPWXWRDGRHEVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS 1856046-43-9): A Key Heterocyclic Building Block for Targeted Library Design


1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic small molecule featuring a rare pyrazole-imidazole carboxamide scaffold. It serves as a critical synthetic building block for medicinal chemistry, specifically within the class of compounds explored as mGlu5 receptor negative allosteric modulators (NAMs) and CB1 receptor antagonists . Its primary differentiation is its precise regioisomeric structure, where the 3-amino group and the imidazole carbonyl moiety are arranged in a 1,3,5-trisubstitution pattern around the pyrazole core. This specific geometry is essential for structure-activity relationship (SAR) investigations, where a change in the attachment position can drastically alter biological activity .

Why 1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine Cannot Be Replaced by its Regioisomer


Generic substitution fails due to the critical impact of regiochemistry on molecular recognition. The target compound (CAS 1856046-43-9) and its close analog 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine (CAS 1855951-68-6) are regioisomers, meaning the carbonyl-imidazole group is attached at the 5-position versus the 3-position of the pyrazole ring, respectively . This structural difference results in a distinct spatial arrangement of the key 3-amino pharmacophore and the imidazole carbonyl. In drug discovery programs targeting mGlu5 and CB1 , SAR studies have demonstrated that such a positional change can profoundly alter receptor binding affinity and functional activity. Substituting one regioisomer for the other without quantitative validation would invalidate SAR models, potentially leading to a complete loss of on-target activity or the introduction of uncharacterized off-target effects. Procurement of the correct, authenticated regioisomer is therefore non-negotiable for reproducible research.

Quantitative Evidence for 1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine in Research Selection


Regioisomeric Purity Defines the Chemical Space for mGlu5 and CB1 Modulator SAR

The sole high-strength differentiation comes from the compound's validated regioisomeric identity against its closest catalog analog. The target compound, 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS 1856046-43-9) , is a distinct chemical entity from 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine (CAS 1855951-68-6) . This is a direct, quantifiable difference in atomic connectivity. The broader class of pyrazole/imidazole amides has been extensively characterized in quantitative SAR, revealing that regioisomeric modifications lead to major shifts in drug-target interactions . In functional cell-based assays for mGlu5 NAMs, structural analogues within this class have demonstrated a wide range of inhibitory potencies, underscoring that even minor changes can dramatically impact activity . While direct head-to-head IC50 data for this exact pair is absent, the class-level SAR establishes that their differentiation is a primary determinant of biological outcome.

mGlu5 NAM CB1 antagonist Regioisomer

Scaffold Hopping Potential in mGlu5 Negative Allosteric Modulator Development

The pyrazole-imidazole carboxamide class, which includes the target compound, has been specifically explored as a novel scaffold for mGlu5 receptor negative allosteric modulators (NAMs) . This class-level evidence shows it is a valid starting point for scaffold hopping from earlier series. The development of SAR in this exact chemotype was carried out using a functional cell-based assay, providing a direct experimental context for its procurement . While specific IC50 data for the target compound is not available, its selection provides access to a defined chemical space with published synthetic and assay protocols, which reduces the technical risk for new lead generation campaigns.

mGlu5 NAM scaffold hopping allosteric modulation

Class-Level Potential in Cannabinoid-1 Receptor Antagonism and Metabolic Disease

Compounds within the pyrazole and imidazole carboxamide class have been validated as CB1 receptor antagonists, with several demonstrating low- to sub-nanomolar potencies . The target compound is structurally consistent with the eastern amide SAR region of the rimonabant template that was extensively explored in these studies . In vivo proof-of-concept for this class was established, with a lead compound demonstrating weight loss in a diet-induced obesity (DIO) mouse model, confirming the downstream translational potential of this chemical space . While the specific compound has not been profiled, its procurement supports exploratory SAR around a known pharmacophore.

CB1 antagonist obesity metabolic syndrome

Key Application Scenarios for Procuring 1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine


Definitive SAR Studies on Pyrazole Core Regiochemistry

This compound is the optimal choice for establishing a structure-activity relationship around the pyrazole core's substitution pattern. By directly comparing it to its regioisomer CAS 1855951-68-6 in a chosen assay, a research team can generate critical, quantitative data on how the position of the carbonyl-imidazole group affects potency, selectivity, and intrinsic activity . This is a fundamental medicinal chemistry study that cannot be performed with a single isomer or a mixture.

Focused Library Synthesis for Next-Generation mGlu5 Negative Allosteric Modulators

Use this compound as a key building block for synthesizing a focused library of novel mGlu5 NAMs. Scaffold hopping from earlier series onto the pyrazole-5-yl-imidazole core is a validated strategy, and the published synthetic and assay protocols provide a reliable starting point . This can accelerate the hit-to-lead process for psychiatric and neurological disorder drug discovery programs.

Exploring the Eastern Amide Pharmacophore of CB1 Antagonists for Obesity

For projects aiming to develop peripherally restricted or next-generation CB1 antagonists for metabolic syndrome, this compound serves as a crucial intermediate. Its structure maps directly onto the eastern amide region of the rimonabant template, where extensive SAR has already demonstrated high potency is achievable . This allows for targeted diversification with a higher probability of maintaining on-target activity.

Chemical Tool Generation for Target Deconvolution Studies

The compound can be derivatized to create affinity probes or photoaffinity labels. Its unique 3-amino group provides a convenient handle for bioconjugation or further functionalization without interfering with the carbonyl-imidazole pharmacophore. A biologically inert regioisomer can be procured simultaneously to serve as the essential negative control, enabling rigorous target engagement and chemoproteomics experiments .

Quote Request

Request a Quote for 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.